molecular formula C7H13BrO2 B3060348 Ethyl 4-bromopentanoate CAS No. 27126-42-7

Ethyl 4-bromopentanoate

Cat. No. B3060348
CAS RN: 27126-42-7
M. Wt: 209.08 g/mol
InChI Key: CTVCPHLFHPQRNF-UHFFFAOYSA-N
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Description

Ethyl 4-bromopentanoate is a chemical compound with the CAS Number: 27126-42-7. It has a molecular weight of 209.08 and its IUPAC name is ethyl 4-bromopentanoate . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromopentanoate is 1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 . This compound contains a total of 22 bonds, including 9 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

Ethyl 4-bromopentanoate has a density of 1.3±0.1 g/cm³, a boiling point of 212.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.8±3.0 kJ/mol, a flash point of 107.7±13.0 °C, and an index of refraction of 1.458 .

Scientific Research Applications

Chemical Communication in Insects

The study by Castracani et al. (2008) explores the role of certain chemicals, including compounds similar to Ethyl 4-bromopentanoate, in the mating behavior of ants. It focuses on the use of these chemicals as components of the sex pheromone in ant species, specifically in the European slave-making ant Polyergus rufescens.

Organic Chemistry and Synthesis

  • In a study by Wang and Hu (2011), Ethyl 3-bromo-3-phenylpropanoate is used in a reaction with pentane-2,4-dione. This research contributes to our understanding of chemical reactions and synthesis involving bromo-containing compounds, which is relevant to Ethyl 4-bromopentanoate.
  • Chu Shijin (2011) details the synthesis of Ethyl 4-bromo-4,4-dinitrobutyrate, a compound related to Ethyl 4-bromopentanoate, highlighting the process and optimal conditions for synthesis.

Metal-Organic Frameworks and Catalysis

Huang et al. (2017) discuss the functionalization of Zirconium-based metal-organic frameworks (Zr-MOFs) with various groups including ethyl and bromo. This study is relevant for understanding the impact of such substitutions, like in Ethyl 4-bromopentanoate, on catalytic performance.

Biofuel Research

Ghosh et al. (2018) investigated Ethyl levulinate, a biofuel component, for its combustion kinetics. This research is significant for understanding the combustion behavior of esters similar to Ethyl 4-bromopentanoate.

Enzymatic Synthesis and Biocatalysis

  • Yamamoto et al. (2002) explore the enzymatic synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant E. coli cells. This study provides insights into biocatalysis processes relevant to compounds like Ethyl 4-bromopentanoate.
  • Similarly, Ye et al. (2011) focus on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. Their research on biocatalysis and enzymatic processes can be applied to understand the synthesis and applications of Ethyl 4-bromopentanoate.

Safety And Hazards

Ethyl 4-bromopentanoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation . It’s important to always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 4-bromopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCPHLFHPQRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311812
Record name ethyl 4-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromopentanoate

CAS RN

27126-42-7
Record name 27126-42-7
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Record name ethyl 4-bromopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromopentanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Maeda, H Ashie, T Maki, H OHMORI - … and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… , ethyl 3— bromobutanoate, and ethyl 4-bromopentanoate, followed by hydrolysis and … alkylation of ethyl benzoylacetate with ethyl 4-bromopentanoate, followed by hydrolysis and …
Number of citations: 15 www.jstage.jst.go.jp
M Werneburg, C Hertweck - ChemBioChem, 2008 - Wiley Online Library
… Compound 8 a was in turn prepared by Williams-type thioetherification of ethyl-4-bromopentanoate with 1-phenyl-1H-tetrazole-5-thiol and oxidation of the resulting sulfide to the …
M Alam, JD Baty, G Jones, C Moore - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… Our first attempts st art ed from N-benzoyl-3-et hoxycarbonyl4-piperidone (3); reaction of the sodium salt with ethyl 4-bromopentanoate gave only y-valerolactone. However, with sodium …
Number of citations: 12 pubs.rsc.org
WE Noland, RJ Herzig, HV Kumar, VS Narina, PK Elkin… - Tetrahedron, 2017 - Elsevier
… to obtain the key intermediates 8a and 8b, by following the literature procedures with mild variations.44, 45 Compound 1 reacted with ethyl 4-bromobutyrate or ethyl 4-bromopentanoate …
Number of citations: 6 www.sciencedirect.com
M Pyati - 1996 - search.proquest.com
… Ethyl 4-bromopentanoate(55)............................................................... 2. 1O Synthesis of 4-bromo-1-… 2.9 Etbyl 4-bronnopentanoate(55) Ethyl 4-bromopentanoate was prepared by a method …
Number of citations: 3 search.proquest.com
ST HU, GÁ HU, DÁ HU, FD HU, GM HU, SP HU, KN HU… - sumobrain.org
… EXAMPLE 23 Reduction of Ethyl 4-bromopentanoate Scheme 31 In an oven dried 4 mL vial the ester, ethyl 4-bromopentanoate (1.05 g, 1 equiv., 5.00 mmol) was measured in under …
Number of citations: 0 www.sumobrain.org
ZG Zhang, BA Haag, JS Li, P Knochel - Synthesis, 2011 - thieme-connect.com
… Following typical procedure 3, the alkylzinc reagent 2d (20 mmol, 22.2 mL, 0.90 M in THF), prepared from ethyl 4-bromopentanoate (3d) via typical procedure 1 (25 C, 12 h) using ZnBr …
Number of citations: 11 www.thieme-connect.com
L Jin, Y Zhao, H Wang, A Lei - Synthesis, 2008 - thieme-connect.com
… Then ethyl 4-bromopentanoate (5; 240.0 mg, 1.23 mmol) was added via a syringe and the mixture was stirred for 3 h at 80 C to produce a solution of the zinc reagent and a suspension …
Number of citations: 17 www.thieme-connect.com

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